molecular formula C9H8O5 B13994520 4-(Methoxycarbonyl)benzenecarboperoxoic acid CAS No. 28276-78-0

4-(Methoxycarbonyl)benzenecarboperoxoic acid

Cat. No.: B13994520
CAS No.: 28276-78-0
M. Wt: 196.16 g/mol
InChI Key: ZPTDYZFKYMQWRT-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzenecarboperoxoic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a peroxoic acid group. This compound is of interest in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)benzenecarboperoxoic acid typically involves the esterification of 4-carboxybenzoic acid followed by the introduction of a peroxoic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the stability of the peroxoic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification and oxidation processes. These methods would need to ensure high yields and purity of the final product while maintaining safety due to the reactive nature of peroxoic acids.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)benzenecarboperoxoic acid can undergo various chemical reactions, including:

    Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.

    Reduction: Under specific conditions, the peroxoic acid group can be reduced to form the corresponding benzoic acid derivative.

    Substitution: The methoxycarbonyl group can be involved in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation: Formation of oxidized organic compounds.

    Reduction: Formation of 4-(Methoxycarbonyl)benzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Methoxycarbonyl)benzenecarboperoxoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential effects on biological systems due to its oxidative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)benzenecarboperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxoic acid group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzeneboronic acid
  • 4-(Methoxycarbonyl)benzoic acid
  • 4-(Methoxycarbonyl)phenylboronic acid

Uniqueness

4-(Methoxycarbonyl)benzenecarboperoxoic acid is unique due to the presence of both a methoxycarbonyl group and a peroxoic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and research applications.

Properties

CAS No.

28276-78-0

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4-methoxycarbonylbenzenecarboperoxoic acid

InChI

InChI=1S/C9H8O5/c1-13-8(10)6-2-4-7(5-3-6)9(11)14-12/h2-5,12H,1H3

InChI Key

ZPTDYZFKYMQWRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OO

Origin of Product

United States

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